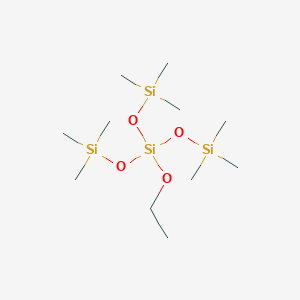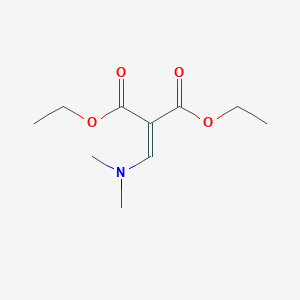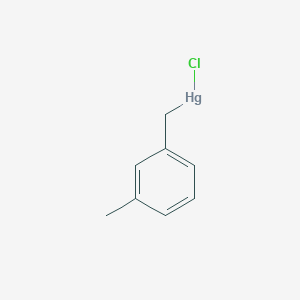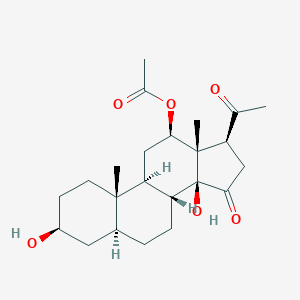
6-cyclopentyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopentyloxan-2-one is a chemical compound with the molecular formula C10H16O2 and a molar mass of 168.23 g/mol It is a member of the pyranone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopentyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopentanone with a suitable aldehyde or ketone in the presence of an acid catalyst can yield the desired pyranone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-cyclopentyloxan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ketone functional group and the cyclic structure of the compound .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
6-cyclopentyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 6-cyclopentyloxan-2-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that it can inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to antimicrobial effects . The compound may also interact with signaling pathways in cells, affecting gene expression and protein activity .
Comparison with Similar Compounds
Similar Compounds
6-Pentyl-2H-pyran-2-one: This compound shares a similar pyranone structure but with a pentyl group instead of a cyclopentyl group.
Uniqueness
6-cyclopentyloxan-2-one is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
16429-17-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-cyclopentyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |
InChI Key |
FBDVAVKHDCUJEK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
Canonical SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
Key on ui other cas no. |
16429-17-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















